![molecular formula C12H8F2O3 B6314922 4-(Difluoromethoxy)-1-naphthoic acid CAS No. 1261884-90-5](/img/structure/B6314922.png)
4-(Difluoromethoxy)-1-naphthoic acid
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Description
4-(Difluoromethoxy)-1-naphthoic acid is a p-difluoromethoxy substituted benzoic acid . It’s a compound that has been used in various chemical reactions and studies.
Synthesis Analysis
The synthesis of compounds similar to 4-(Difluoromethoxy)-1-naphthoic acid has been reported in the literature. For instance, a convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves the use of 3-floro-4-hydroxy benzaldehyde as a raw material, which undergoes etherification reaction to obtain 4-difluoromethoxy-3-fluorobenzaldehyde .Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-1-naphthoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) process in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a condition characterized by excessive deposition of extracellular matrix components .
Mode of Action
The compound interacts with its target by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .
properties
IUPAC Name |
4-(difluoromethoxy)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-6-5-9(11(15)16)7-3-1-2-4-8(7)10/h1-6,12H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDODGHSUEAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)naphthalene-4-carboxylic acid |
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